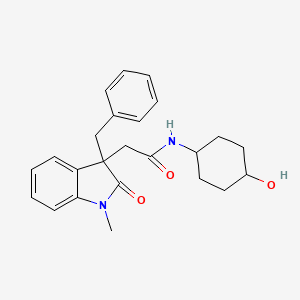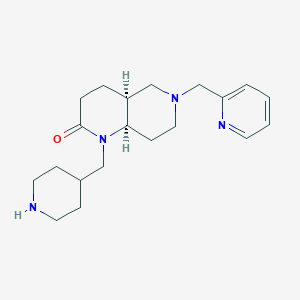![molecular formula C15H21NO4 B5405944 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5405944.png)
4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid, also known as Boc-L-phenylalanine methyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester is not well understood, but it is believed to act as a substrate for various enzymes and proteins. It has been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cells and bacteria. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester in lab experiments is its ease of synthesis and purification. It is also a commonly used building block for peptide synthesis, making it readily available for use in various applications. However, its use is limited by its potential toxicity and lack of specificity for certain enzymes and proteins.
Direcciones Futuras
There are several future directions for the research and application of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester. One potential area of research is the development of more specific inhibitors for enzymes involved in disease processes, such as Alzheimer's disease. Additionally, the use of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester in the synthesis of novel bioactive compounds, such as enzyme inhibitors and antimicrobial peptides, holds promise for the development of new therapeutics. Finally, the use of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester in the development of drug delivery systems, such as targeted drug delivery to cancer cells, is an area of active research.
Métodos De Síntesis
The synthesis of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester involves the reaction of L-phenylalanine with Boc anhydride and subsequent methylation of the resulting 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine. This reaction yields 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester, which can be purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester has been widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used as a protecting group for the amino acid residue during peptide synthesis, as it can be easily removed under mild conditions. Additionally, 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester has been used in the synthesis of various bioactive compounds, including antimicrobial peptides and enzyme inhibitors.
Propiedades
IUPAC Name |
4-(5-tert-butyl-2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)10-5-6-12(20-4)11(9-10)16-13(17)7-8-14(18)19/h5-6,9H,7-8H2,1-4H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXJEUZGJZGHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5405883.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5405891.png)
![(2R*,3S*,6R*)-5-(1-benzofuran-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405896.png)
![3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5405904.png)

![5-amino-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5405921.png)



![6-tert-butyl-4-[3-(methoxymethyl)-1-pyrrolidinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5405954.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5405965.png)
![N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea](/img/structure/B5405969.png)

